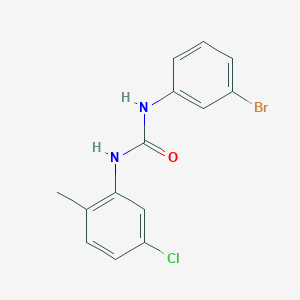![molecular formula C19H14ClNO2 B4580617 2-(4-氯苯基)-3-[5-甲氧基-2-(2-炔丙-1-氧基)苯基]丙烯腈](/img/structure/B4580617.png)
2-(4-氯苯基)-3-[5-甲氧基-2-(2-炔丙-1-氧基)苯基]丙烯腈
描述
Synthesis Analysis
The synthesis of acrylonitrile derivatives typically involves base-catalyzed reactions, Knoevenagel condensation, or other specific organic synthesis methods. While the exact synthesis details for 2-(4-Chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile are not directly available, related compounds provide insights into possible synthetic pathways. For example, derivatives have been synthesized through reactions involving key precursors like chlorophenyl and methoxyphenyl components under catalytic conditions (Kavitha et al., 2006; Naveen et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR techniques. These methods provide insights into the molecular conformation, bond lengths, angles, and overall geometry of the compound. For instance, structural analyses have demonstrated the presence of intermolecular hydrogen bonds and confirmed the geometric configuration of similar molecules through X-ray crystallography (Shinkre et al., 2008; Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, including polymerization, addition reactions, and cycloadditions. These reactions are influenced by the nitrile group, which is reactive towards nucleophiles and can participate in radical reactions. The polymerization of acrylonitrile, for instance, has been studied extensively, revealing insights into the kinetics and mechanisms of these reactions (Li et al., 1991).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through experimental techniques and can vary based on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electron distribution, are essential for predicting the behavior of acrylonitrile derivatives in chemical reactions. Computational methods such as density functional theory (DFT) have been employed to analyze the electronic properties, molecular orbitals, and charge distribution within these compounds, providing valuable insights into their chemical behavior (Asiri et al., 2011).
科学研究应用
分子结构和量子化学计算
Viji 等人 (2020) 进行的研究重点是相关化合物的分子结构和量子化学计算,提供了对键长、键角、分子内电荷转移和分子静电势的见解。这项研究有助于理解此类化合物的电子性质和反应性 (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
分子对接和生物学应用
Viji 等人 (2020) 的另一项研究通过分子对接探索了类似分子的生物学应用,通过分析与不同蛋白质的相互作用揭示了其潜在的抗菌活性。这项研究突出了该化合物在开发抗菌剂中的效用 (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
有机太阳能电池
Kazici 等人 (2016) 合成了一种新型丙烯腈衍生物,并评估了其作为有机太阳能电池中电子受体的潜力。该研究调查了其光学和电子性质,为太阳能转换技术的发展做出了贡献 (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016).
细胞毒性研究
Tarleton 等人 (2011) 发现了一系列 2-苯基丙烯腈,对人癌细胞系表现出显着的生长抑制作用,确定了在癌症治疗中具有潜在治疗应用的先导化合物 (Tarleton, Gilbert, Robertson, McCluskey, & Sakoff, 2011).
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVVNIRFCEXMV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)
![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)
![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
